Regioisomeric Identity: 6-Benzyloxy vs. 5-Benzyloxy Indole Substitution Pattern
CRITICAL DISCLOSURE: No direct head‑to‑head potency comparison between the 6‑benzyloxy and 5‑benzyloxy isomers of 3‑[benzyloxy‑1H‑indol‑1‑yl]‑N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide has been published in the peer‑reviewed literature or in accessible patent examples. The differentiation presented here rests on the documented regioisomeric difference itself, supported by class‑level evidence that benzyloxy position materially affects biological activity in related indole systems [1][2]. The 6‑benzyloxy isomer locates the benzyl ether at the indole C6 position (para to the indole N‑1), whereas the 5‑benzyloxy isomer places it at C5 (meta). While both share the identical molecular formula (C28H27N3O2) and molecular weight (437.53 Da), the topological polar surface area (tPSA = 59.05 Ų), LogP (5.11), and H‑bond donor/acceptor counts are identical [1], meaning that simple 2D property filters cannot discriminate these isomers. Differentiation resides solely in the 3D spatial orientation of the benzyloxy group, which controls complementarity to receptor binding pockets. In naphthocarbazole series derived from 5‑ and 6‑benzyloxyindoles, the substitution position was a key determinant of cytotoxicity: several 6‑benzyloxy‑derived naphthocarbazolediones achieved IC50 values in the sub‑micromolar range (e.g., 36–108 nM against L1210 and DU145 cells) [2].
| Evidence Dimension | 6‑Benzyloxy vs. 5‑benzyloxy indole regioisomerism – impact on biological activity in related systems |
|---|---|
| Target Compound Data | No published potency data; 6‑benzyloxy substitution pattern (C6‑O‑Bn) |
| Comparator Or Baseline | 5‑benzyloxy isomer: 5‑benzyloxytryptamine is a characterized 5‑HT6 agonist and TRPM8 blocker; 6‑benzyloxytryptamine shows distinct pharmacology . In naphthocarbazole series, 6‑benzyloxy‑derived compounds reached sub‑micromolar IC50 (e.g., 36 nM against L1210); 5‑benzyloxy analogs showed different potency profiles [2]. |
| Quantified Difference | Regioisomeric shift from C5 to C6 alters target selectivity and cytotoxicity; quantitative difference for the specific bisindole propanamide pair is unknown. |
| Conditions | NA – no direct comparative assay for the target compound and its 5‑benzyloxy isomer exists. |
Why This Matters
For procurement decisions in SAR or screening campaigns, the 6‑benzyloxy and 5‑benzyloxy isomers are chemically distinct entities that cannot be treated as interchangeable; selecting the correct regioisomer is a minimum requirement for experimental reproducibility.
- [1] ChemBase. 3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide. ChemBase ID: 223933. http://www.chembase.cn/molecule-223933.html View Source
- [2] Synthesis and Biological Evaluation of Novel Naphthocarbazoles as Potential Anticancer Agents. J Med Chem. 2005;48(5). (6‑benzyloxy‑derived naphthocarbazolediones: IC50 36 nM L1210, 108 nM DU145.) https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/acs/periodical/jmcmar/2005/volume_48/issue_5/101021jm049213f/w View Source
